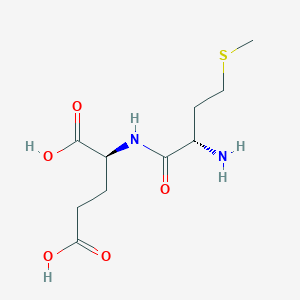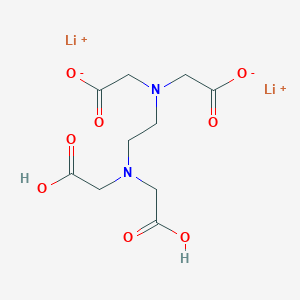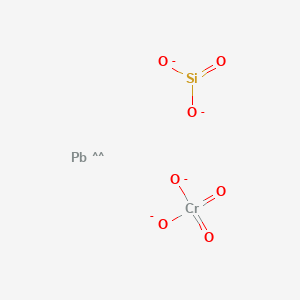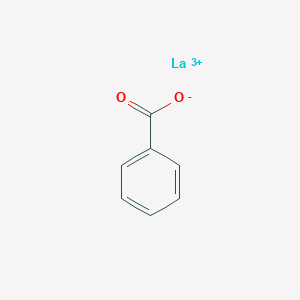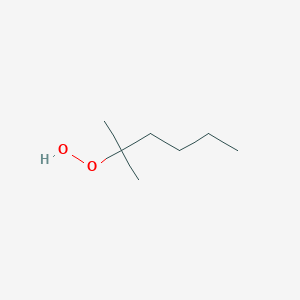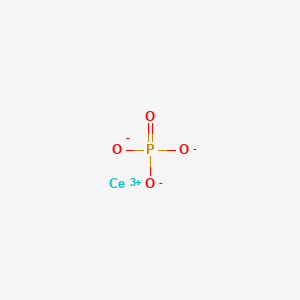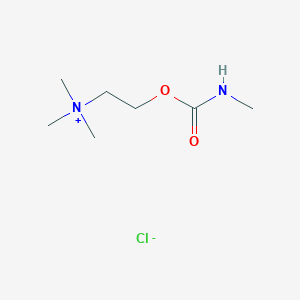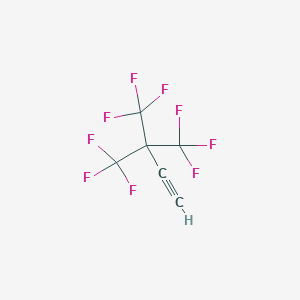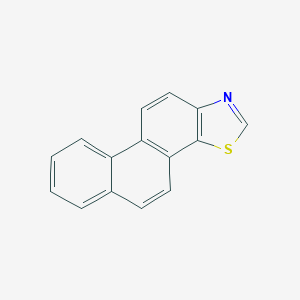![molecular formula C14H14F7NO3 B089214 N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide CAS No. 13230-87-0](/img/structure/B89214.png)
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide, also known as TFB, is a chemical compound that has gained attention in the scientific community for its potential applications in research. TFB belongs to the class of amide compounds and is used as a reagent in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide involves the formation of a covalent bond between the carbonyl group of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide and the amino group of the target molecule. This reaction results in the formation of an amide bond, which is a stable and biologically inert linkage. N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide is a highly reactive reagent that can react with a variety of nucleophiles, including amines, alcohols, and thiols.
Efectos Bioquímicos Y Fisiológicos
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide is a relatively non-toxic compound that does not have any known physiological effects. However, N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide can react with biological molecules, such as proteins and nucleic acids, which can result in changes in their structure and function. N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide has been used to modify proteins for various research applications, including protein labeling and immobilization.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide in lab experiments include its high reactivity, versatility, and stability. N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide can be used in a wide range of chemical reactions and can be easily purified by recrystallization. However, the limitations of using N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide include its high cost and the potential for side reactions, such as the formation of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide dimers.
Direcciones Futuras
There are several future directions for the use of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide in scientific research. One potential application is the development of new analytical methods for the detection and quantification of biological molecules. N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide can be used to modify proteins and nucleic acids, which can then be analyzed using various analytical techniques, such as mass spectrometry and fluorescence spectroscopy. Another potential application is the synthesis of new compounds with biological activity, such as new drugs and diagnostic agents. N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide can be used to synthesize a variety of compounds, including peptides and esters, which can be screened for biological activity. Finally, N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide can be used in the development of new materials, such as sensors and biomaterials. N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide can be used to modify the surface of materials, which can then be used for various applications, such as biosensors and tissue engineering.
Métodos De Síntesis
The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide involves the reaction of 3,4-dimethoxyphenethylamine with heptafluorobutyryl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide. The purity of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide can be improved by recrystallization.
Aplicaciones Científicas De Investigación
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide has been used in various research applications, including the synthesis of new compounds, the analysis of biological samples, and the development of new analytical methods. N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide is a versatile reagent that can be used in a wide range of chemical reactions, including acylation, alkylation, and amidation. N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide has been used to synthesize a variety of compounds, including peptides, esters, and amides.
Propiedades
Número CAS |
13230-87-0 |
|---|---|
Nombre del producto |
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide |
Fórmula molecular |
C14H14F7NO3 |
Peso molecular |
377.25 g/mol |
Nombre IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide |
InChI |
InChI=1S/C14H14F7NO3/c1-24-9-4-3-8(7-10(9)25-2)5-6-22-11(23)12(15,16)13(17,18)14(19,20)21/h3-4,7H,5-6H2,1-2H3,(H,22,23) |
Clave InChI |
VLLJJJGOUHIKJE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CCNC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC |
Sinónimos |
N-(3,4-Dimethoxyphenethyl)-2,2,3,3,4,4,4-heptafluorobutyramide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



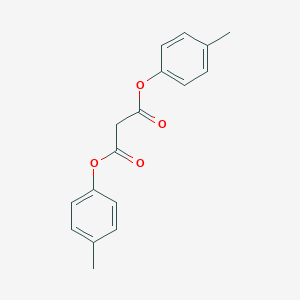
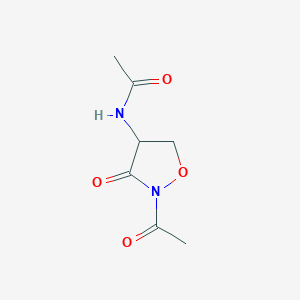
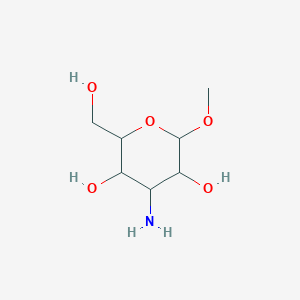
![[(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-5-Hydroxy-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89141.png)
